An In-depth Technical Guide to Tetraoctylammonium Hydroxide for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tetraoctylammonium Hydroxide for Researchers and Drug Development Professionals
An Introduction to a Powerful Phase-Transfer Catalyst and Strong Base
Tetraoctylammonium hydroxide (B78521) (TOAOH) is a quaternary ammonium (B1175870) compound that has garnered significant attention in various chemical and pharmaceutical applications. Its unique molecular structure, featuring a central nitrogen atom bonded to four long octyl chains, imparts a strong lipophilic character, making it an effective phase-transfer catalyst. This property allows for the efficient transfer of reactants between immiscible liquid phases or between a solid and a liquid phase, thereby accelerating reaction rates and improving yields in a multitude of organic syntheses. Furthermore, as a strong organic base, it serves as a viable alternative to traditional inorganic bases in sensitive reaction environments. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetraoctylammonium hydroxide, its synthesis, and its applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
Tetraoctylammonium hydroxide is most commonly supplied and utilized as a solution, typically around 20% in methanol (B129727).[1][2][3][4][5][6] The inherent nature of pure quaternary ammonium hydroxides, being often deliquescent and hygroscopic solids, makes their isolation and handling challenging. Attempts to isolate pure TOAOH can lead to thermal decomposition through Hofmann elimination. Consequently, detailed physical property data for the pure compound are scarce, and the available data predominantly pertains to its solutions.
General and Computational Properties
Below is a summary of the fundamental properties of Tetraoctylammonium hydroxide.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₉NO | [7] |
| Molecular Weight | 483.9 g/mol | [7] |
| CAS Number | 17756-58-0 | [7] |
| IUPAC Name | Tetraoctylazanium hydroxide | [7] |
| Synonyms | Tetra-N-octyl ammonium hydroxide | [1] |
| PubChem CID | 10994503 | [7] |
| XLogP3 | 11.1 | [8] |
Physical Properties of ~20% Methanol Solution
The following table summarizes the available physical property data for the commonly used ~20% solution of Tetraoctylammonium hydroxide in methanol.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3][7] |
| Concentration | ~20% in methanol (by titration) | [1][2][3][4][5][6][7] |
| Flash Point | 11 °C (51.8 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | [1][2][3][5][7] |
Chemical Properties and Reactivity
Tetraoctylammonium hydroxide exhibits the chemical behavior of a strong base and a phase-transfer catalyst. Its long alkyl chains render it highly soluble in organic solvents and poorly soluble in water.[3]
Strong Base: As a hydroxide salt, TOAOH is a strong base capable of deprotonating a wide range of acidic organic compounds. This makes it a useful reagent in various base-mediated reactions in organic synthesis.
Phase-Transfer Catalyst: The lipophilic tetraoctylammonium cation can form an ion pair with an anion (e.g., hydroxide or another nucleophile) and transport it from an aqueous phase into an organic phase where the reaction with an organic substrate occurs. This is particularly valuable for reactions involving water-soluble nucleophiles and organic-soluble substrates.
Thermal Stability: Quaternary ammonium hydroxides are susceptible to thermal decomposition via the Hofmann elimination reaction. When heated, Tetraoctylammonium hydroxide will decompose to form trioctylamine (B72094) and 1-octene. This instability is a key consideration in its handling and application.
Experimental Protocols
Preparation of Tetraoctylammonium Hydroxide
A common laboratory-scale synthesis of Tetraoctylammonium hydroxide involves the reaction of a tetraoctylammonium halide with a silver oxide or through an ion-exchange resin.
Method 1: Reaction with Silver Oxide
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Dissolution: Dissolve Tetraoctylammonium bromide in a suitable solvent such as methanol.
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Reaction: Add a stoichiometric amount of finely powdered silver(I) oxide to the solution.
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Agitation: Stir the mixture vigorously at room temperature for several hours. The reaction proceeds with the precipitation of silver bromide.
-
Filtration: Remove the precipitated silver bromide by filtration.
-
Concentration: The resulting filtrate contains Tetraoctylammonium hydroxide in the solvent. The concentration can be adjusted by evaporation of the solvent under reduced pressure.
Method 2: Ion Exchange
-
Resin Preparation: A strong basic anion-exchange resin in the chloride or other halide form is washed thoroughly with deionized water.
-
Conversion to Hydroxide Form: The resin is then treated with a solution of a strong base, such as sodium hydroxide, to convert it to the hydroxide form. The excess base is washed away with deionized water until the eluate is neutral.
-
Ion Exchange: A solution of Tetraoctylammonium bromide is passed through the prepared ion-exchange column. The bromide ions are exchanged for hydroxide ions on the resin.
-
Elution: The column is eluted with deionized water or a suitable organic solvent to collect the Tetraoctylammonium hydroxide solution.
Standardization of Tetraoctylammonium Hydroxide Solution
The concentration of a prepared Tetraoctylammonium hydroxide solution can be determined by titration against a primary standard acid, such as benzoic acid.
-
Preparation of Standard: Accurately weigh a suitable amount of dry benzoic acid and dissolve it in a solvent in which both the acid and the titrated base are soluble, such as a mixture of toluene (B28343) and methanol.
-
Indicator: Add a few drops of a suitable indicator, such as thymol (B1683141) blue in dimethylformamide.
-
Titration: Titrate the benzoic acid solution with the Tetraoctylammonium hydroxide solution to be standardized until the endpoint is reached, indicated by a color change (e.g., to blue for thymol blue).
-
Calculation: The molarity of the Tetraoctylammonium hydroxide solution is calculated from the volume of the titrant used, the mass of the benzoic acid, and the stoichiometry of the reaction.
Applications in Research and Development
The unique properties of Tetraoctylammonium hydroxide make it a valuable tool in several areas of chemical research and development:
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Organic Synthesis: It is widely used as a strong base in various organic reactions.
-
Phase-Transfer Catalysis: Its primary application is as a phase-transfer catalyst, enhancing reaction rates between immiscible reactants, which is crucial in the synthesis of pharmaceuticals and agrochemicals.[3][7]
-
Preparation of Ionic Liquids: It can be used as a starting material for the synthesis of other tetraoctylammonium salts, which are a class of ionic liquids.
-
Sensors: Its lipophilic nature has been exploited in the development of optical sensors, for instance, for the detection of carbon dioxide.[1]
-
Nanotechnology: It can act as a stabilizing agent in the synthesis of nanoparticles.
Visualizing the Mechanism of Phase-Transfer Catalysis
The following diagram illustrates the role of Tetraoctylammonium hydroxide (Q⁺OH⁻, where Q⁺ = [N(C₈H₁₇)₄]⁺) in a typical phase-transfer catalyzed reaction between an organic substrate (RX) in an organic phase and a nucleophile (Nu⁻) from an aqueous phase.
Caption: Mechanism of Phase-Transfer Catalysis with TOAOH.
Safety and Handling
Tetraoctylammonium hydroxide, particularly in its common methanol solution, is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The methanol solution is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1][2]
-
Personal Protective Equipment (PPE): When handling this substance, it is essential to wear protective gloves, clothing, eye protection, and a face shield.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.[1][2][3][5][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
This technical guide provides a foundational understanding of Tetraoctylammonium hydroxide for professionals in research and drug development. Its unique properties as a strong lipophilic base and phase-transfer catalyst offer significant advantages in various synthetic applications. Proper understanding of its properties, handling, and reaction mechanisms is crucial for its safe and effective utilization.
References
- 1. Tetraoctylammonium hydroxide solution Aldrich CAS No.17756-58-0 (principal component) [sigmaaldrich.com]
- 2. 四辛基氢氧化铵 溶液 ~20% in methanol (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetraoctylammonium hydroxide solution Aldrich CAS No.17756-58-0 (principal component) [sigmaaldrich.com]
- 5. Tetraoctylammonium hydroxide solution | Krackeler Scientific, Inc. [krackeler.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Tetraoctylammonium hydroxide | C32H69NO | CID 10994503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
